

# SG-094: A TPC2 Inhibitor with Preclinical Efficacy in Hepatocellular Carcinoma

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## Compound of Interest

Compound Name: SG-094

Cat. No.: B10827841

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Shanghai, China – November 20, 2025 – **SG-094**, a potent and selective inhibitor of the two-pore channel 2 (TPC2), has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC). Research indicates that **SG-094** exerts its effects through the disruption of key signaling pathways involved in tumor growth and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate **SG-094** in the context of HCC.

## Core Mechanism of Action: TPC2 Inhibition

**SG-094**'s primary molecular target is the two-pore channel 2 (TPC2), a cation channel located on the membranes of acidic organelles such as endosomes and lysosomes.<sup>[1][2]</sup> TPC2 plays a crucial role in intracellular calcium signaling by mediating the release of  $\text{Ca}^{2+}$  from these stores.<sup>[1]</sup> This process is activated by messengers like nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).<sup>[1]</sup>

In the context of cancer, particularly HCC, the dysregulation of TPC2-mediated calcium signaling has been implicated in promoting tumor growth and angiogenesis.<sup>[1][2]</sup> **SG-094** functions by potently blocking the PI(3,5)P2-elicited currents of TPC2.<sup>[1][2]</sup> This inhibition disrupts the downstream signaling cascades that contribute to cancer cell proliferation and survival. Preclinical studies have shown that **SG-094** can inhibit the growth of hepatocellular carcinoma tumors in mice.<sup>[1][2]</sup>

## Impact on Angiogenesis and Proliferation Signaling

A key aspect of **SG-094**'s anti-cancer activity is its ability to interfere with vascular endothelial growth factor (VEGF)-induced signaling pathways, which are critical for angiogenesis. In human umbilical vein endothelial cells (HUVECs), **SG-094** has been shown to significantly reduce the VEGF-induced phosphorylation of several key downstream effectors without altering their total protein levels.<sup>[1][2]</sup> These include:

- eNOS (endothelial Nitric Oxide Synthase): A key regulator of vascular tone and permeability.
- JNK (c-Jun N-terminal Kinase): Involved in stress response and apoptosis.
- MAPK (Mitogen-Activated Protein Kinase): A central pathway regulating cell proliferation and differentiation.
- AKT: A critical mediator of cell survival and metabolism.

The inhibition of these pathways underscores the anti-angiogenic and anti-proliferative potential of **SG-094**.

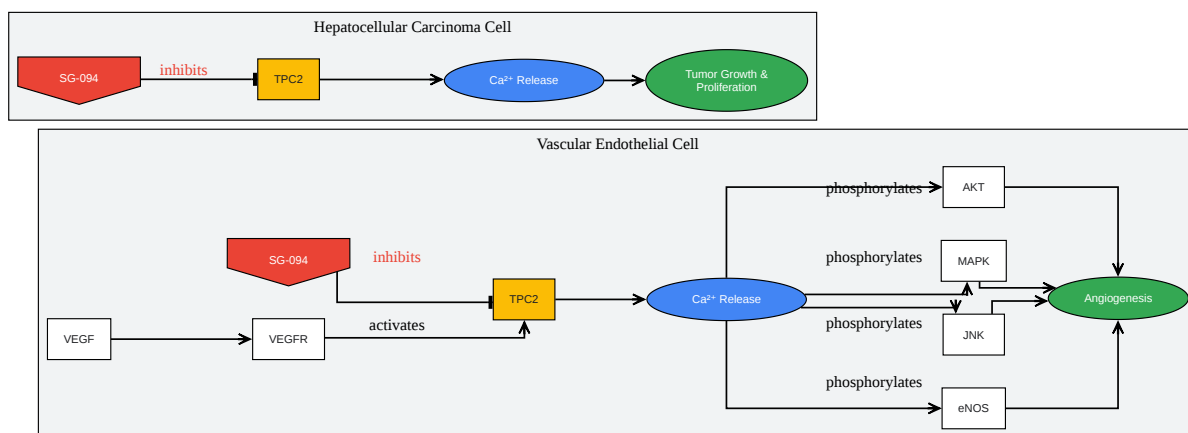
## Quantitative Data Summary

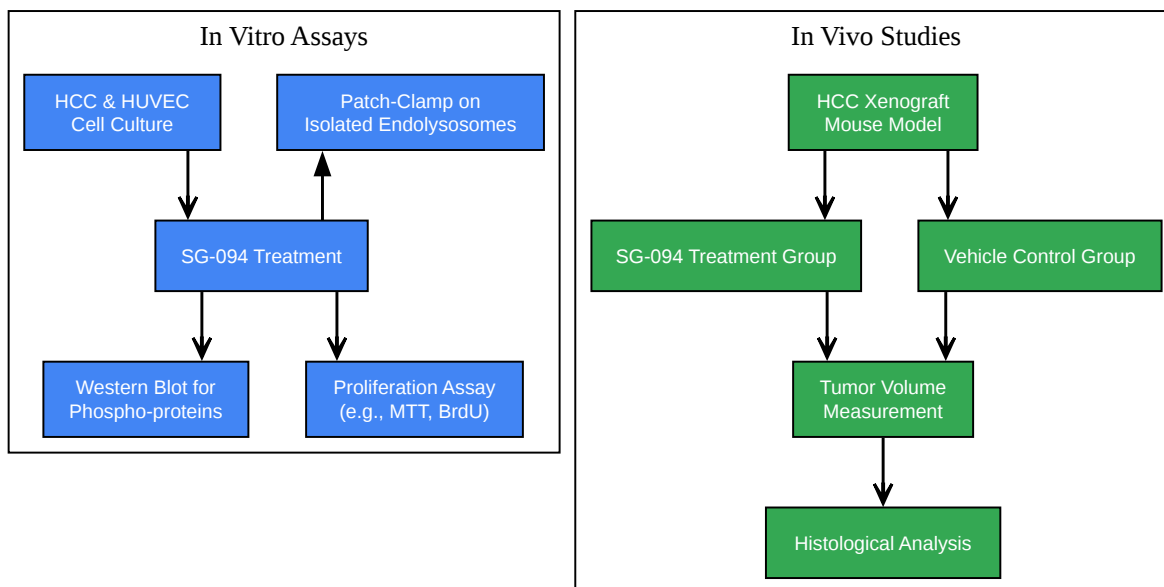
The following table summarizes the available quantitative data on the efficacy of **SG-094** from preclinical studies.

Parameter	Cell Line/Model	Value	Reference
TPC2 Current Inhibition	HEK293 cells expressing TPC2-EGFP	Potent blockade of PI(3,5)P2-elicited currents	<a href="#">[1]</a> <a href="#">[2]</a>
Anti-proliferative Effect	RIL175 cells	Demonstrated	<a href="#">[1]</a> <a href="#">[2]</a>
In vivo Tumor Growth	Mice with hepatocellular carcinoma	Inhibition observed	<a href="#">[1]</a> <a href="#">[2]</a>
Phosphorylation Reduction	HUVECs	Significant reduction of VEGF-induced p-eNOS, p-JNK, p-MAPK, p-AKT	<a href="#">[1]</a> <a href="#">[2]</a>

## Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.





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## References

- 1. Targeting the two-pore channel 2 in cancer progression and metastasis [explorationpub.com]
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